N-Ethylmaleamic acid

Description

Contextualization within Organic and Biological Chemistry

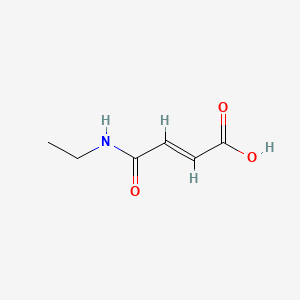

N-Ethylmaleamic acid, with the chemical formula C₆H₉NO₃, is an organic compound that features both a carboxylic acid and an amide functional group. Its structure, specifically (2Z)-4-(ethylamino)-4-oxobut-2-enoic acid, places it within the class of maleamic acids. nih.gov These are derivatives of maleic acid and are characterized by an amide group attached to one of the carboxyl groups. The presence of the carboxylic acid group gives this compound weakly acidic properties, while the ethyl group on the nitrogen atom is generally inert in acid-base reactions. lookchem.com

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of other organic molecules. lookchem.com Its bifunctional nature allows it to participate in a variety of chemical reactions. For instance, it can be synthesized by the reaction of maleic anhydride (B1165640) with ethylamine (B1201723). This reaction is a common method for preparing N-substituted maleamic acids. wikipedia.org

From a biological chemistry perspective, this compound is recognized as a hydrolysis product of N-ethylmaleimide (NEM). NEM is a well-known reagent used to modify cysteine residues in proteins. wikipedia.org In biological systems, the hydrolysis of NEM can lead to the formation of this compound. nih.gov This conversion is significant as NEM is reactive towards thiols and can be cytotoxic, whereas this compound is less reactive and considered a detoxification product.

Historical Perspectives on Related Maleamic Acids and Maleimides

The study of maleamic acids and their cyclic counterparts, maleimides, has a long history. The general synthesis of maleamic acids involves the reaction of maleic anhydride with a primary amine. wikipedia.orggoogle.com This straightforward reaction has been known for many decades. Historically, the dehydration of maleamic acids to form maleimides was a key focus. Early methods often required high temperatures, which could lead to undesirable by-products and polymerization due to the reactive double bond in the maleimide (B117702) ring. google.com

In the mid-20th century, improved methods for the synthesis of N-aryl maleimides were developed, utilizing acetic anhydride and a catalyst like fused sodium acetate (B1210297) at more moderate temperatures. google.com Research from this era also explored the chemistry of various N-substituted maleamic acids and their methyl esters and imides. acs.org These foundational studies paved the way for the use of maleimides as important building blocks in chemical synthesis.

Maleimides have since become a crucial class of compounds, especially in bioconjugation chemistry. Their ability to react selectively with thiol groups on proteins has made them invaluable tools for labeling and cross-linking biological molecules. wikipedia.org The historical development of maleimide chemistry underscores the importance of understanding the properties and reactions of their precursors, the maleamic acids.

Current Research Trajectories and Significance of this compound

Current research continues to explore the chemistry and applications of N-substituted maleamic acids and maleimides. This compound is significant as it represents a fundamental example of this class of compounds. It is used as a chemical intermediate in various industrial applications, including the pharmaceutical industry and material science. lookchem.com In pharmaceuticals, it can act as a reagent for synthesizing drug candidates. lookchem.com In material science, its reactive carboxylic acid group allows for its incorporation into polymers and coatings to enhance their properties. lookchem.com

Recent studies have delved into the reversible formation of amide bonds in N-substituted maleamic acids under mild conditions, without the need for catalysts. nih.gov This research opens up possibilities for their use in dynamic combinatorial chemistry, where the reversible nature of the amide bond can be exploited to create libraries of compounds that can adapt to changing conditions. nih.gov

Furthermore, the synthesis of novel maleamic acid and maleimide derivatives with potential biological activities remains an active area of research. For example, new derivatives of 1,3-thiazoles have been synthesized from maleamic acid precursors. jocpr.com The development of more efficient and environmentally friendly synthesis methods, such as microwave-assisted synthesis, is also a key focus. jocpr.com The study of this compound and its analogs contributes to a deeper understanding of reaction mechanisms and the design of new functional molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Melting Point | 124-126 °C |

| Boiling Point | 375 °C at 760 mmHg |

| Density | 1.175 g/cm³ |

| Appearance | White solid |

| IUPAC Name | (Z)-4-(ethylamino)-4-oxobut-2-enoic acid |

Source: nih.govlookchem.com

Table 2: Synonyms for this compound

| Synonym |

| Maleic acid monoethylamide |

| 4-(ethylamino)-4-oxoisocrotonic acid |

| This compound, TECH. 85% |

| (2Z)-4-(Ethylamino)-4-oxo-2-butenoic acid |

| (Z)-4-Ethylamino-4-oxo-2-butenoic acid |

| N-Ethylmaleamidic acid |

| 3-(ethylcarbamoyl)prop-2-enoic acid |

Source: lookchem.comchemspider.com

Structure

3D Structure

Properties

CAS No. |

1902902-71-9 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(E)-4-(ethylamino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |

InChI Key |

HBQGCOWNLUOCBU-ONEGZZNKSA-N |

Isomeric SMILES |

CCNC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCNC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of N-Ethylmaleamic Acid

The primary route for synthesizing this compound involves the reaction of maleic anhydride (B1165640) with ethylamine (B1201723). pnrjournal.com This method is a straightforward approach to obtaining the desired product. researchgate.net

Reaction Pathways from Maleic Anhydride and Ethylamine

The synthesis of this compound is achieved through the reaction of maleic anhydride with ethylamine. pnrjournal.com This reaction is typically conducted in an organic solvent. One common approach involves dissolving maleic anhydride in a suitable solvent, such as dried diethyl ether or tetrahydrofuran (B95107) (THF), and then slowly adding ethylamine. pnrjournal.com The reaction mixture is often cooled, for instance in an ice-water bath, and shaken for a period to facilitate the precipitation of the this compound product. pnrjournal.com The resulting solid can then be collected by filtration. pnrjournal.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the molar ratios of the reactants. beilstein-journals.organalis.com.my For instance, the reaction between maleic anhydride and ethylamine can be carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to drive the reaction towards completion. Following the reaction, purification techniques such as recrystallization are employed to obtain the final product in high purity. The selection of an appropriate solvent is critical, with various polar and non-polar solvents like toluene, THF, DMF, and DMSO being potential candidates depending on the specific reaction setup. beilstein-journals.org The concentration of reactants and the reaction time are also important factors that are fine-tuned to achieve the best possible yield. analis.com.mygrowingscience.com

Table 1: Optimization of Amide Synthesis Reaction Conditions A representative table illustrating the types of parameters often optimized in similar amide synthesis reactions. | Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---| | 1 | K₂CO₃ (2) | Acetonitrile (B52724) | Reflux | 8 | 78 | | 2 | K₂CO₃ (2.5) | Acetonitrile | 80 | 8 | 81 | | 3 | K₂CO₃ (3) | Acetonitrile | 80 | 8 | 81 | | 4 | KOH (2.5) | Acetonitrile | 80 | 8 | 65 | | 5 | NaOH (2.5) | Acetonitrile | 80 | 8 | 58 | | 6 | t-BuOK (2.5) | Acetonitrile | 80 | 8 | 45 | | 7 | Toluene | 80 | 8 | 62 | | 8 | THF | 80 | 8 | 75 | | 9 | DMF | 80 | 8 | 72 | | 10 | DMSO | 80 | 8 | 70 | This table is based on data for a model N- and O-benzoylation reaction and serves as an illustrative example of reaction optimization. beilstein-journals.org

Industrial Scale Synthesis Considerations

For industrial-scale production of this compound, the synthetic routes are similar to laboratory-scale methods but are adapted for larger quantities. The primary focus is on optimizing reaction conditions to achieve higher yields and purity in a cost-effective manner. This often involves the use of continuous flow reactors and automated systems to ensure consistent production quality and to handle the larger volumes of reactants and products safely and efficiently.

Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is influenced by its functional groups, namely the carboxylic acid and the amide groups.

Hydrolysis of Related Imide Linkages Leading to this compound

This compound is notably formed through the hydrolysis of N-ethylmaleimide (NEM). nih.govnih.gov This hydrolysis reaction involves the opening of the imide ring of NEM to yield the open-chain maleamic acid structure. nih.gov In biological systems, this can occur as part of a detoxification process where NEM first reacts with glutathione (B108866) to form an adduct, which is then hydrolyzed. nih.gov

pH Dependence of Hydrolysis

The hydrolysis of N-ethylmaleimide to this compound is significantly dependent on pH. wikipedia.orgthermofisher.com The reaction is known to occur, and can be accelerated, under alkaline (basic) conditions. nih.govwikipedia.org For instance, the instability of NEM in alkaline solutions is a key principle in some analytical methods. nih.gov Generally, maleimide (B117702) groups are more reactive towards primary amines and undergo hydrolysis at pH values greater than 7.5. thermofisher.com Below this pH range, their reaction with sulfhydryl groups is more specific. thermofisher.com This pH-sensitive behavior is a critical consideration in both synthetic applications and biological contexts.

Kinetic Studies of Hydrolysis

This compound (NEMA) is the product of the hydrolysis of N-ethylmaleimide (NEM). This conversion is a critical detoxification pathway in biological systems, such as in Escherichia coli, where the process is dependent on glutathione (GSH). nih.gov The detoxification involves the formation of a glutathione adduct with NEM, which is then hydrolyzed to release this compound. nih.gov

Table 1: Kinetic Parameters of N-Ethylmaleimide (NEM) Hydrolysis to this compound (NEMA)

| Parameter | Value/Observation | Context |

|---|---|---|

| Reaction Order | First-order | Under controlled pH conditions |

| Half-life (t₁/₂) of Intermediate Breakdown | 15 ± 3 minutes | In E. coli detoxification nih.gov |

| Rate in Different Buffers | Fast: Tris, Bicarbonate Slow: Phosphate, MOPS | Non-enzymatic, base hydrolysis | | Biological Dependence | Glutathione (GSH)-dependent | In E. coli nih.gov |

Oxidation Reactions and Products

This compound can undergo oxidation. The primary product of its oxidation is N-ethylmaleimide (NEM). This transformation indicates a reversible relationship between the two compounds under specific chemical conditions. Being a less potent oxidizing agent itself compared to NEM, this compound does not readily participate in the same range of electron transfer reactions. allenpress.com

Reduction Reactions and Products

Reduction reactions can convert this compound into N-ethylsuccinamic acid. This reaction saturates the carbon-carbon double bond present in the maleamic acid structure, resulting in a more stable, saturated derivative.

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions. In these reactions, various nucleophiles can replace the ethyl group attached to the nitrogen atom, leading to a range of substituted derivatives. This reactivity allows for the synthesis of different maleamic acid derivatives.

Table 2: Summary of Chemical Transformations

| Reaction Type | Reactant | Product(s) |

|---|---|---|

| Oxidation | This compound | N-ethylmaleimide |

| Reduction | This compound | N-ethylsuccinamic acid |

| Nucleophilic Substitution | This compound | Substituted maleamic acid derivatives |

Functional Group Reactivity: Amide and Carboxylic Acid Moiety

The chemical behavior of this compound is largely dictated by its two key functional groups: the amide (-CONH-) and the carboxylic acid (-COOH).

The amide group is a critical feature influencing the supramolecular chemistry of this compound. The N-H and C=O moieties of the amide can act as hydrogen bond donors and acceptors, respectively. semanticscholar.org This capacity for hydrogen bonding is crucial when this compound is incorporated into polymer networks. In such systems, the amide groups can form intermolecular hydrogen bonds between polymer chains, similar to the interactions that provide strength to materials like Kevlar and Nylon 6,6. illinois.edu These interactions can significantly influence the material properties of the polymer, including its mechanical strength and thermal stability. semanticscholar.orgillinois.edu The reversible nature of hydrogen bonds allows for the development of stimuli-responsive polymers whose properties can be tuned. illinois.edu

The carboxylic acid group imparts weakly acidic properties to this compound and is central to its pH-dependent behavior. The solubility of compounds with acidic or basic functional groups is often strongly dependent on the pH of the solution. libretexts.org For this compound, the carboxylic acid group can be deprotonated to form a carboxylate anion at higher pH values. This transformation increases the molecule's polarity and, consequently, its solubility in aqueous media. libretexts.orgmdpi.com Conversely, at low pH, the carboxylic acid remains protonated, reducing its water solubility. libretexts.org This pH-sensitive solubility is a key feature in applications such as drug delivery systems, where the compound is incorporated into hydrogels designed for targeted release in specific pH environments, like that of a tumor microenvironment.

Table 3: Functional Group Characteristics

| Functional Group | Key Role | Impact on Properties |

|---|---|---|

| Amide (-CONH-) | Hydrogen Bonding semanticscholar.org | Influences polymer network structure and properties illinois.edu |

| Carboxylic Acid (-COOH) | pH-Dependent Protonation | Controls aqueous solubility and reactivity libretexts.org |

Spectroscopic and Computational Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of N-Ethylmaleamic acid. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the structure of this compound by analyzing the magnetic properties of its atomic nuclei. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive structural assignment. nih.govnih.gov

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present. nih.gov

In a typical ¹H NMR spectrum of this compound, the resonances for the ethyl group are clearly visible. nih.gov These include a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. Additionally, two doublets are observed for the two vinyl protons on the carbon-carbon double bond, indicating they are in different chemical environments. nih.gov The chemical shifts for these protons are influenced by their local electronic environment. nih.gov

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ | ~1.0 | Triplet | ~7.2 |

| CH₂ | ~3.2 | Quartet | ~7.2 |

| CH=CH (vinyl) | ~6.1 - 6.3 | Doublet | ~12.4 |

| NH | Varies | Broad Singlet | - |

| COOH | Varies | Broad Singlet | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in this compound. The spectrum shows signals for each unique carbon atom in the molecule. lookchem.com

The ¹³C NMR spectrum of this compound will typically display peaks for the two carbons of the ethyl group, the two olefinic carbons of the double bond, and the two carbonyl carbons of the amide and carboxylic acid groups. libretexts.org The chemical shifts of the carbonyl carbons are characteristically found further downfield compared to the other carbons. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| CH₃ | ~15 |

| CH₂ | ~35 |

| CH=CH (vinyl) | ~130-135 |

| C=O (Amide) | ~165 |

| C=O (Carboxylic Acid) | ~168 |

Note: These are approximate predicted values and can vary. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei. nih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also show a correlation between the two vinyl protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would link the ¹H signals of the ethyl and vinyl protons to their corresponding ¹³C signals, aiding in the definitive assignment of the carbon spectrum. nih.govnanalysis.com

The chemical shifts (δ) in NMR spectroscopy are indicative of the electronic environment of the nuclei. nih.gov For instance, the protons and carbons of the ethyl group are in the aliphatic region, while the vinyl protons and carbons are in the olefinic region. The carbonyl carbons appear at the lowest field due to the strong deshielding effect of the oxygen atoms. libretexts.org

Coupling constants (J) provide information about the connectivity and stereochemistry of the molecule. orgchemboulder.com In this compound, the coupling constant between the two vinyl protons is typically around 12.4 Hz, which is characteristic of a cis configuration about the double bond. nih.gov The coupling constant between the methyl and methylene protons of the ethyl group is a classic example of vicinal coupling. orgchemboulder.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. nih.gov The IR spectrum shows characteristic absorption bands for the different bonds within the molecule.

Key functional groups in this compound include the carboxylic acid (-COOH), the secondary amide (-CONH-), and the carbon-carbon double bond (C=C).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Amide | N-H stretch | ~3300 |

| Amide | C=O stretch (Amide I) | ~1650 |

| Amide | N-H bend (Amide II) | ~1550 |

| Alkene | C=C stretch | ~1640 |

| Alkane | C-H stretch | ~2850-2960 |

Note: These are approximate values and can be influenced by the molecular environment and sample state. nih.gov

The broad O-H stretch of the carboxylic acid is a distinctive feature in the IR spectrum. The two carbonyl stretches (from the carboxylic acid and the amide) may overlap but can often be resolved. The N-H stretch and bend provide clear evidence for the amide group. The C=C stretch confirms the presence of the double bond. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Computational Chemistry and Theoretical Studies

Computational chemistry utilizes theoretical principles and computer simulations to predict and understand the behavior of molecules. These methods are valuable for exploring aspects of molecular structure and energetics that may be difficult to study experimentally.

Molecular modeling and electronic structure calculations, often employing Density Functional Theory (DFT), are used to predict the three-dimensional structure and electronic properties of molecules. For this compound, such calculations would provide optimized geometries, bond lengths, and bond angles.

DFT studies on similar molecules, such as amides and carboxylic acids, reveal the importance of electronic effects on structure. msu.edu These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the molecule's dipole moment. msu.edu This information is crucial for understanding the reactivity and intermolecular interactions of this compound.

This compound has several rotatable bonds, leading to the possibility of multiple conformations. Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. Theoretical methods are well-suited to explore the potential energy surface of a molecule and identify its stable conformers. frontiersin.org

For this compound, key conformational considerations include the rotation around the C-C and C-N single bonds. This can lead to different arrangements of the carboxylic acid and ethylamide groups relative to the double bond. It is expected that both Z (cis) and E (trans) conformations with respect to the amide bond are possible, with the Z form often being more stable in similar acyclic amides. Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl oxygen could play a role in stabilizing certain conformations. Computational studies on related systems have shown that the relative energies of these conformers can be calculated to determine the most stable structures. frontiersin.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides significant insights into the reaction mechanisms of this compound, particularly its intramolecular cyclodehydration. wikipedia.org This process is a key reaction, leading to the formation of either N-ethylmaleimide or N-ethylisomaleimide. Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to model the reaction pathways, identify intermediates, and analyze the transition states that govern the product distribution. lew.ro

The cyclodehydration of N-substituted maleamic acids is generally not a single-step process. Computational models indicate that the reaction, often carried out with a dehydrating agent like acetic anhydride (B1165640), proceeds through a multi-stage mechanism. lew.roresearchgate.net The initial step involves the formation of a mixed anhydride intermediate. This intermediate is crucial, as its subsequent intramolecular cyclization determines the final product. lew.ro

The cyclization of the mixed anhydride intermediate can proceed via two distinct, competing pathways, each with its own transition state:

N-Acylation Pathway : This pathway involves the nucleophilic attack of the amide nitrogen atom on the carbonyl group. This leads to the formation of the N-ethylmaleimide, which is generally the thermodynamically more stable product. lew.rolew.ro

O-Acylation Pathway : This pathway involves the nucleophilic attack of the amide oxygen atom. This route yields the N-ethylisomaleimide, which is often, though not always, the kinetically favored product. lew.rolew.ro

The regioselectivity of this cyclization step—whether it proceeds via N-acylation or O-acylation—is dependent on the electronic and steric effects of the substituent on the amide nitrogen (the ethyl group in this case) and the specific reaction conditions, including the choice of dehydrating agent. lew.roresearchgate.net

Table 1: Competing Pathways in the Cyclodehydration of this compound This interactive table summarizes the two primary reaction pathways modeled for the intramolecular cyclization.

| Feature | N-Acylation Pathway | O-Acylation Pathway |

|---|---|---|

| Nucleophilic Atom | Amide Nitrogen | Amide Oxygen |

| Product | N-ethylmaleimide | N-ethylisomaleimide |

| Thermodynamic Stability | Generally more stable product | Generally less stable product |

| Kinetic Favorability | Often thermodynamically controlled | Often kinetically controlled lew.ro |

DFT calculations have been used to determine the energy profiles of these competing reactions. lew.ro The transition state (TS) for each pathway possesses a specific activation energy (Ea). The pathway with the lower activation energy will be kinetically favored, meaning its product will form faster. lew.ro Studies on N-substituted maleamic acids have shown that while N-arylmaleamic acids tend to favor the kinetic formation of isomaleimide, the outcome can be different for N-alkyl substituents. lew.ro For instance, a computational study on a similar compound with a butyl substituent found that the formation of the maleimide (B117702) was both kinetically and thermodynamically favored when using acetic anhydride. lew.ro This suggests that for this compound, the formation of N-ethylmaleimide may be the preferred pathway under similar conditions.

Table 2: Illustrative Energy Profiles for Maleamic Acid Cyclization This table provides a conceptual overview of how computational data is used to predict reaction outcomes, based on findings for similar N-substituted systems. lew.rolew.ro The values are representative.

| Reaction Pathway | Transition State | Relative Activation Energy (Ea) | Predicted Outcome |

|---|---|---|---|

| Formation of Maleimide | TS (N-acylation) | Lower (for alkyl substituents) lew.ro | Kinetically and Thermodynamically Favored lew.ro |

| Formation of Isomaleimide | TS (O-acylation) | Higher (for alkyl substituents) lew.ro | Disfavored |

Biological Roles and Mechanistic Investigations

N-Ethylmaleamic Acid as a Microbial Metabolite

This compound emerges as a stable end-product in the detoxification pathways of certain microorganisms, most notably Escherichia coli, when they encounter the toxic compound N-Ethylmaleimide. Its formation is a clear indicator that the microbe has successfully neutralized a potential threat.

Formation in Escherichia coli as a Detoxification Product of N-Ethylmaleimide (NEM)

When E. coli is exposed to the electrophilic compound N-Ethylmaleimide (NEM), it rapidly initiates a detoxification process to mitigate the potential damage to cellular components. nih.govnih.gov This process culminates in the formation of this compound, a significantly less toxic compound. nih.govnih.gov Studies have shown that even at high concentrations, this compound does not exhibit toxicity towards E. coli cells, underscoring its role as a benign final product of detoxification. nih.govnih.gov The conversion of NEM to this compound is an intrinsic cellular defense mechanism that does not require the synthesis of new proteins. nih.govnih.gov

Role of Glutathione (B108866) (GSH) in the Detoxification Pathway

The detoxification of NEM in E. coli is critically dependent on the presence of intracellular glutathione (GSH), a tripeptide that plays a central role in cellular protection against electrophiles and oxidative stress. nih.govnih.govresearchgate.net The entire detoxification pathway is a glutathione-dependent process. nih.govnih.gov

The initial and rapid step in the detoxification of NEM involves the direct reaction of NEM with the sulfhydryl group of glutathione. nih.govresearchgate.netplos.org This spontaneous nucleophilic reaction, known as a Michael attack, results in the formation of a stable thioether bond and the creation of an adduct called N-Ethylsuccinimido-S-Glutathione (ESG). researchgate.netresearchgate.net The formation of this ESG adduct is a crucial first step in sequestering the reactive NEM molecule. nih.govnih.gov

Following its formation, the N-Ethylsuccinimido-S-Glutathione (ESG) adduct does not persist within the cell. nih.govresearchgate.net It undergoes hydrolysis, a process that breaks the imide bond within the molecule. nih.govnih.gov This hydrolysis is catalyzed by a putative imidase and leads to the formation of this compound. researchgate.net This conversion is a key step, transforming the intermediate adduct into a stable and non-toxic metabolite that can be released from the cell. nih.govasm.org

A significant advantage of this detoxification pathway is the conservation and recycling of intracellular glutathione. nih.govnih.gov The glutathione adducts are not expelled from the bacterial cells. nih.govnih.gov Instead, through the hydrolysis of ESG and the subsequent elimination of GSH, the original glutathione molecule is regenerated within the cytoplasm. nih.govresearchgate.net This allows the cell to maintain its pool of GSH, ready for further rounds of detoxification, making the process highly efficient. nih.govasm.org

Occurrence in Activated Sludge Microorganisms and Environmental Context

The detoxification of NEM to this compound is not limited to pure cultures of E. coli. This process has also been observed in complex microbial communities, such as those found in activated sludge used in wastewater treatment. asm.orgnih.govnih.gov When activated sludge microorganisms are exposed to sublethal concentrations of NEM, an increase in the extracellular levels of this compound is detected. asm.orgnih.gov This indicates that the microbial consortium can efficiently process and detoxify NEM, releasing the stable and non-toxic this compound into the surrounding environment. asm.orgnih.gov The presence of this compound in such systems can serve as a biomarker for the effective detoxification of NEM by the microbial community.

| Detoxification Stage | Key Molecule(s) | Process | Outcome in E. coli |

| Initial Reaction | N-Ethylmaleimide (NEM), Glutathione (GSH) | Nucleophilic attack by GSH on NEM | Formation of N-Ethylsuccinimido-S-Glutathione (ESG) adduct |

| Intermediate Processing | N-Ethylsuccinimido-S-Glutathione (ESG) | Hydrolysis of the imide bond | Formation of this compound and regeneration of GSH |

| Final Product | This compound | Release from the cell | Removal of the toxic threat and recycling of glutathione |

Impact on Cellular Physiology and Efflux Systems

This compound plays a significant role in the physiological responses of cells, particularly in bacteria like Escherichia coli, to electrophilic stress. Its formation is a key step in a detoxification process that helps maintain cellular homeostasis.

The story of this compound is intrinsically linked to the cellular defense mechanisms against electrophiles such as N-ethylmaleimide (NEM). When NEM enters a bacterial cell, it rapidly reacts with cytoplasmic glutathione (GSH) to form an adduct, N-ethylsuccinimido-S-glutathione (ESG). nih.govresearchgate.net This ESG adduct is a potent activator of the KefB and KefC glutathione-gated potassium (K+) efflux systems in E. coli. nih.govnih.govebi.ac.uk The activation of these channels leads to a rapid efflux of K+ ions from the cell, which in turn causes a protective drop in the cytoplasmic pH. nih.govebi.ac.uk

The crucial step that leads to the formation of this compound is the subsequent hydrolysis of the ESG adduct. nih.govnih.gov This hydrolysis breaks the imide bond of the NEM moiety within the adduct, releasing this compound and recycling the glutathione. nih.govnih.govebi.ac.uk This process is not only a detoxification step but also a regulatory one. The transient nature of the ESG pool within the cell directly correlates with the activation period of the KefB and KefC systems. nih.gov As ESG is hydrolyzed to the non-activating this compound, the K+ efflux ceases, allowing the cell to recover. nih.gov

Kinetic studies have shown that at low concentrations of NEM, the activation of KefB and KefC is transient and parallels the time course of ESG detoxification to this compound. nih.gov In contrast, high concentrations of NEM lead to a sustained pool of ESG and prolonged K+ efflux. nih.gov This demonstrates a sophisticated cellular response where the formation of this compound is a key off-switch for the ion channel activity initiated by the NEM-GSH adduct.

A significant finding in the study of this compound is its lack of toxicity to bacterial cells, even at high concentrations. nih.govnih.gov This is in stark contrast to its precursor, NEM, which is a potent bacteriocidal agent due to its ability to react with and damage essential biological nucleophiles like proteins and DNA. nih.gov

The detoxification process that converts NEM to this compound is highly efficient and entirely dependent on the presence of glutathione. nih.govnih.gov The process does not require the synthesis of new proteins. nih.govnih.gov The non-toxic nature of this compound is crucial for the cell's survival strategy. By converting the harmful electrophile into a benign metabolite, the cell neutralizes the immediate threat. nih.gov

Furthermore, the cell employs an economical strategy by retaining the glutathione adducts intracellularly and releasing only the final, non-toxic this compound into the medium. nih.govnih.gov This allows for the recycling of glutathione, a critical antioxidant, for further detoxification reactions. nih.govnih.govebi.ac.uk Mass spectral characterization has provided direct evidence for the rapid conversion of the NEM-GSH conjugate (ESG) into this compound, which is then found as a stable extracellular metabolite. nih.govresearchgate.net

Interactions in Enzymatic and Catalytic Systems

The chemical properties of this compound, particularly its pH sensitivity, influence its interactions within enzymatic and catalytic environments.

The reactivity of maleimides and their derivatives is known to be pH-dependent. sigmaaldrich.com While specific studies focusing solely on the pH-dependent activity of this compound in various enzymatic reactions are not extensively detailed in the provided context, the general principles of its chemical structure suggest such a dependency. This compound possesses both a carboxylic acid group and an amide group. lookchem.com The carboxylic acid group, in particular, will exist in different protonation states depending on the pH of the environment, which can influence its ability to interact with enzyme active sites or other molecules.

For instance, studies on the related compound N-ethylmaleimide show that its modification of cysteine residues in enzymes like malate (B86768) dehydrogenase is pH-dependent. nih.gov The hydrolysis of NEM to this compound itself is influenced by pH, occurring under alkaline conditions. nih.gov This suggests that the stability and potential reactivity of this compound in a biological system would also be sensitive to pH changes. Designing experiments to assess this would involve using buffered solutions across a range of pH values and measuring enzymatic reaction rates.

Kinetic analyses have been instrumental in understanding the role of this compound in cellular detoxification. The rate of its formation from the NEM-GSH adduct (ESG) directly impacts the duration of the cellular stress response. nih.gov As mentioned earlier, the kinetics of ESG detoxification to this compound parallel the deactivation of the KefB and KefC K+ efflux systems. nih.gov

At a low NEM concentration (10 μM), the K+ efflux ceases after approximately 7 minutes, which corresponds to the decay of the intracellular ESG pool. nih.gov This rapid conversion highlights the efficiency of the detoxification pathway. The study of these kinetics often involves techniques like liquid chromatography coupled with mass spectrometry (LC-MS) to monitor the concentrations of the different metabolites over time. nih.gov

Applications in Polymer Chemistry and Advanced Materials

N-Ethylmaleamic Acid as a Monomer in Polymer Synthesis

The presence of a vinyl group and reactive functional groups makes this compound a valuable monomer for polymerization. specificpolymers.com It can be incorporated into polymer chains through various mechanisms, leading to materials with specific functionalities.

Free-Radical Polymerization Mechanisms

Free-radical polymerization is a common method for synthesizing polymers from vinyl monomers like this compound. wikipedia.org This chain reaction process typically involves three key stages: initiation, propagation, and termination. fujifilm.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often a peroxide or an azo compound, through thermal decomposition or other means. fujifilm.com These highly reactive radicals then attack the carbon-carbon double bond of an this compound monomer, creating an active center. wikipedia.org

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain. fujifilm.com

Termination: The growth of polymer chains ceases through reactions where two propagating radicals combine (recombination) or transfer a hydrogen atom (disproportionation). fujifilm.com

The kinetics and outcome of the polymerization can be influenced by factors such as the choice of initiator, solvent, and temperature. ripublication.com Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) offer greater control over the polymerization process, enabling the synthesis of well-defined polymer architectures. wikipedia.orgfujifilm.com

Synthesis of Stimuli-Responsive Polymers

A significant application of this compound in polymer synthesis is the creation of stimuli-responsive polymers. magtech.com.cn These "smart" materials can undergo significant changes in their physical or chemical properties in response to external triggers like pH and temperature. magtech.com.cnnih.gov The carboxylic acid group in this compound is particularly important for conferring pH-sensitivity.

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. sci-hub.se When this compound is incorporated into a hydrogel structure, its carboxylic acid groups (-COOH) can ionize to carboxylate anions (-COO⁻) as the pH of the surrounding environment increases. mdpi.commdpi.com This ionization leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. mdpi.commdpi.com Conversely, in acidic conditions, the carboxyl groups remain protonated, leading to a more collapsed state. This pH-dependent swelling and deswelling behavior is the basis for their use in various applications. mdpi.com

For instance, hydrogels containing this compound can be designed to release encapsulated substances in a pH-controlled manner. researchgate.net The swelling behavior of these hydrogels can be precisely controlled by adjusting the concentration of this compound within the polymer network. sci-hub.se

This compound has been instrumental in the development of dual-responsive semi-interpenetrating polymer networks (semi-IPNs). nih.govresearchgate.net These are complex polymer structures where one polymer network is cross-linked in the presence of another linear polymer. nih.gov By combining the pH-sensitive this compound with a temperature-sensitive monomer, such as N-isopropylacrylamide (NIPAA), hydrogels that respond to both pH and temperature changes can be synthesized. nih.govresearchgate.net

In a notable study, semi-IPN hydrogels were created by free-radical polymerization of NIPAA and this compound in the presence of sodium alginate. nih.govresearchgate.netresearchgate.net The resulting poly(NIPAA-co-NEMA) semi-IPN hydrogels exhibited remarkable sensitivity to both stimuli. nih.govresearchgate.net A key advantage of using this compound is that its incorporation does not significantly disrupt the temperature-sensitive behavior of the poly(NIPAA) component, which is a common issue with other acidic monomers. sci-hub.senih.gov The presence of the amide group in this compound helps to maintain the hydrogen bonding interactions necessary for the temperature response. sci-hub.se

Table 1: Composition and Properties of Dual-Responsive Semi-IPN Hydrogels

| Hydrogel Formulation | Monomer Ratio (NIPAA:NEMA) | Crosslinker | Polymer Network Type | Stimuli-Responsiveness |

|---|

Integration into Advanced Materials Formulations

The unique properties of polymers derived from this compound make them suitable for integration into various advanced material formulations.

Polymeric Networks and Coatings

Polymers and copolymers of this compound can be used to create functional polymeric networks and coatings. These materials can be applied to various substrates to modify their surface properties. For example, coatings containing this compound can impart pH-responsiveness to a surface, which could be utilized in sensors or controlled-release applications. The ability of these polymers to form cross-linked networks is essential for creating stable and durable coatings. mdpi.com The incorporation of this compound into these networks can also enhance their biocompatibility and interaction with biological systems. specificpolymers.com

Mechanisms of Intermolecular Bond Formation within this compound-Derived Materials

The material properties of polymers derived from this compound are fundamentally dictated by the nature and extent of intermolecular forces. The primary mechanisms of bond formation within these materials are hydrogen bonding and van der Waals forces, which arise from the specific functional groups present in the this compound monomer unit.

Hydrogen Bonding: The this compound structure contains both a carboxylic acid (-COOH) group and a secondary amide (-CONH-) group, both of which are potent sites for hydrogen bonding.

Carboxylic Acid Dimers: The carboxylic acid groups can form strong hydrogen-bonded dimers, where the hydroxyl hydrogen of one group interacts with the carbonyl oxygen of another (COOH···HOOC). This type of interaction can lead to the formation of chain-type supramolecular polymer structures, significantly influencing the material's organization and stability. wur.nl

Amide-Amide Interactions: The amide groups can participate in hydrogen bonding between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) of an adjacent chain. ccea.org.uk This is a well-established mechanism for creating strong intermolecular linkages in polyamides, contributing to higher strength and thermal stability. ccea.org.uk

Amide-Carboxyl Interactions: Hydrogen bonds can also form between the carboxylic acid group of one chain and the amide group of another. This interaction, along with the others, creates a robust three-dimensional network that enhances the mechanical integrity of the polymer.

Structure-Property Relationships in this compound-Containing Polymers

For instance, the rigidity of the maleamic acid backbone, combined with the strong intermolecular forces, is expected to result in polymers with a relatively high glass transition temperature (Tg) compared to more flexible aliphatic polymers. The ability to tailor the properties of these polymers by copolymerizing this compound with other monomers allows for the creation of materials with a wide range of performance characteristics, from rigid plastics to soft, responsive hydrogels. numberanalytics.comsci-hub.se

Influence of Functional Groups on Material Properties

The distinct functional groups within the this compound monomer—the carboxylic acid, the amide, and the ethyl group—each impart specific characteristics to the polymers derived from it. msesupplies.com

Carboxylic Acid Group (-COOH): This group is a primary driver of the polymer's functionality. msesupplies.com It introduces acidity and allows for pH-sensitive behavior, as the group can be protonated or deprotonated depending on the surrounding pH. sci-hub.se This ionization dramatically affects solubility and enables the formation of ionic crosslinks. orientjchem.orgbrieflands.com The -COOH group also serves as a reactive handle for further chemical modifications and enhances the hydrophilic nature of the polymer. msesupplies.com

The following table summarizes the expected influence of each functional group on the properties of this compound-containing polymers.

| Functional Group | Key Structural Feature | Primary Influence on Polymer Properties |

| Carboxylic Acid | -COOH | pH-sensitivity, hydrophilicity, site for ionic bonding and chemical reaction. sci-hub.semsesupplies.com |

| Amide | -CONH- | High potential for hydrogen bonding, contributing to mechanical strength and thermal stability. ccea.org.uknumberanalytics.com |

| Ethyl | -CH2CH3 | Non-polar, contributes to hydrophobicity and influences solubility. numberanalytics.com |

pH Sensitivity and Swelling Behavior of Derived Materials

Polymers and hydrogels derived from this compound exhibit pronounced pH-sensitive swelling behavior, a direct result of the carboxylic acid groups along the polymer chain. sci-hub.se This responsiveness makes them "smart" materials with potential applications in areas like controlled drug delivery. researchgate.net

The mechanism of pH sensitivity is based on the protonation and deprotonation of the carboxylic acid groups. brieflands.com

At low pH (acidic conditions): The carboxylic acid groups are predominantly in their protonated (-COOH) form. This allows for strong hydrogen bonding between polymer chains, leading to a more compact, collapsed network with a low degree of swelling. brieflands.comresearchgate.net

At high pH (basic conditions): As the pH increases above the acid dissociation constant (pKa) of the carboxylic acid groups, they become deprotonated, forming carboxylate anions (-COO⁻). orientjchem.org The resulting negative charges along the polymer chains lead to strong electrostatic repulsion. orientjchem.org This repulsion forces the polymer chains apart, allowing more solvent (typically water) to enter the network, causing the material to swell significantly. brieflands.comresearchgate.net

Research on dual-responsive semi-interpenetrating polymer network (semi-IPN) hydrogels incorporating this compound (NEMA) has demonstrated this behavior quantitatively. sci-hub.se In a study of hydrogels copolymerized with N-isopropylacrylamide (NIPAA), the swelling ratio was shown to be highly dependent on the pH of the surrounding medium. sci-hub.se

The data below, derived from studies on similar carboxylic acid-containing hydrogels, illustrates the typical pH-dependent swelling trend.

| pH of Medium | Dominant State of -COOH Group | Inter-chain Forces | Expected Swelling Behavior |

| < 4.0 | Protonated (-COOH) | Hydrogen Bonding | Low Swelling / Collapsed brieflands.com |

| 4.0 - 6.0 | Partially Ionized (-COOH & -COO⁻) | Decreasing H-Bonds, Increasing Repulsion | Increasing Swelling brieflands.com |

| > 6.0 | Ionized (-COO⁻) | Strong Electrostatic Repulsion | High Swelling / Expanded orientjchem.orgbrieflands.com |

This sharp transition in swelling behavior around a specific pH range makes this compound a valuable component for designing materials that can release a payload, such as a drug, in response to the specific pH environments found in the body (e.g., the difference in pH between the stomach and the intestine). sci-hub.seresearchgate.net

Analytical Methodologies for N Ethylmaleamic Acid Detection and Quantification

Chromatographic Techniques

Chromatographic methods, particularly liquid chromatography, are fundamental to the separation and analysis of N-Ethylmaleamic acid from complex biological or chemical matrices.

Liquid Chromatography (LC) for Separation

Liquid chromatography is a cornerstone for isolating this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed, leveraging the compound's polarity for effective separation. sielc.comnih.gov A common approach involves using C18 columns, which separate compounds based on their hydrophobic characteristics. nih.gov

For the separation of this compound, a gradient mobile phase is often utilized to ensure optimal resolution. One established method uses a mobile phase starting with a high aqueous content and gradually increasing the organic solvent concentration. asm.org For instance, a gradient can begin with 5% acetonitrile (B52724) and 95% water (containing 0.3% formic acid) and linearly increase to 95% acetonitrile over a set period. asm.org The inclusion of an acid like formic acid in the mobile phase helps to control the ionization state of the analyte, which is crucial for achieving sharp and symmetrical peaks. sielc.comasm.org

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | A: Water with 0.3% Formic Acid B: Acetonitrile with 0.3% Formic Acid |

| Gradient | Start at 5% B, linear gradient to 95% B over 15 minutes |

| Flow Rate | 200 µL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Coupled Techniques

To enhance sensitivity and specificity, liquid chromatography is often coupled with mass spectrometry, providing a powerful tool for both identification and precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Monitoring and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for monitoring and quantifying this compound, especially in its capacity as a metabolite of N-ethylmaleimide (NEM). asm.orgnih.gov This method offers high sensitivity and selectivity, allowing for the detection of trace amounts in complex biological samples like activated sludge microorganisms. asm.orgrsc.org

The process involves separating the sample using LC, after which the eluent is introduced into a mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique, typically operated in positive ionization mode for this compound. asm.org In this mode, the molecule is protonated to form the precursor ion [M+H]⁺, which for this compound corresponds to a mass-to-charge ratio (m/z) of 144. asm.org

For quantification and confirmation, tandem mass spectrometry (MS/MS) is performed. The precursor ion (m/z 144) is selected and fragmented by collision-induced dissociation to produce characteristic product ions. nih.govasm.org Monitoring specific transitions from the precursor ion to a product ion enhances the specificity of the analysis. lcms.cz

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 144 |

| Spray Voltage | 4.5 kV |

| Capillary Temperature | 200°C |

| Capillary Voltage | 10 V |

| Sheath Gas | Nitrogen |

| Collision Gas | Helium |

Spectrophotometric Assays Based on Characteristic Absorption

Spectrophotometric methods provide a simpler and more accessible alternative for monitoring reactions involving this compound, particularly its formation from N-ethylmaleimide (NEM). The assay is often indirect, monitoring the disappearance of the reactant rather than the appearance of the product. nih.gov

The detoxification of NEM to this compound involves the hydrolysis of the imide bond. nih.gov This process leads to the loss of the conjugated alkene bond within the maleimide (B117702) ring structure of NEM, which has a characteristic ultraviolet (UV) absorbance at approximately 305 nm. nih.gov By monitoring the decrease in absorbance at this wavelength, the rate and extent of NEM conversion to this compound can be determined. nih.gov This method is particularly useful for studying the kinetics of the hydrolysis reaction. nih.gov

Stability-Indicating Assays for this compound

A stability-indicating assay method (SIAM) is a validated analytical procedure used to quantify a drug substance or drug product in the presence of its degradation products, impurities, and excipients. ijcrt.orgyoutube.com The core purpose of a SIAM is to provide a specific measurement of the compound's concentration, ensuring that any changes observed over time are due to degradation and not analytical interference. ijcrt.orgpharmatutor.org These methods are crucial in pharmaceutical development to establish shelf-life and storage conditions. pharmatutor.org

For this compound, a stability-indicating method would involve developing an analytical technique, typically HPLC, that can separate the intact acid from any potential degradants formed under various stress conditions. nih.gov

Accelerated Stability Studies

Accelerated stability studies are designed to increase the rate of chemical degradation by subjecting the compound to exaggerated storage conditions. paho.org These studies, often part of a forced degradation protocol, provide insight into the potential degradation pathways of a substance. pharmatutor.orgpharmtech.com The data are used to develop and validate the stability-indicating method. pharmtech.com

In the context of this compound, forced degradation would involve exposing it to a range of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. nih.gov This typically includes exposure to acidic and alkaline conditions, oxidation, high heat, and photolytic stress (UV light). nih.govnih.gov The goal is to induce partial degradation (e.g., 5-20%) to ensure that the resulting degradation products can be adequately separated and detected by the analytical method. nih.gov

| Stress Condition | Typical Reagents/Parameters |

|---|---|

| Acid Hydrolysis | Exposure to solutions of hydrochloric acid (e.g., 0.1 M HCl) at room and elevated temperatures. |

| Base Hydrolysis | Exposure to solutions of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at room and elevated temperatures. |

| Oxidation | Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. |

| Thermal Stress | Exposure to dry heat (e.g., 60-105°C) for a specified period. |

| Photolytic Stress | Exposure to a controlled source of UV and visible light. |

The results from these studies help in identifying the degradation products and establishing the intrinsic stability of this compound, which is essential for its proper handling and for the stability assessment of any formulation containing it or its precursor, N-ethylmaleimide. pharmtech.comnih.gov

Identification of Degradation Products and Pathways

This compound is primarily known as the main degradation product of N-ethylmaleimide (NEM) through hydrolysis. The degradation pathways of NEM are of significant interest, particularly in biological and pharmaceutical contexts where NEM is used as a thiol-reactive probe. The primary pathway for the formation of this compound is the hydrolysis of the maleimide ring of NEM.

The hydrolysis of N-alkylmaleimides, including NEM, has been studied spectrophotometrically in pH-controlled buffer solutions over a range of temperatures. rsc.org The reaction is a bimolecular mechanism where a hydroxide ion nucleophilically attacks the N-alkylmaleimide, which is the rate-determining step. rsc.org This process leads to the opening of the imide ring to form the corresponding N-alkyl-maleamic acid. rsc.org

The rate of hydrolysis is dependent on both the concentration of the N-alkylmaleimide and the hydroxide ion concentration in the pH range of 7 to 9. rsc.org Below pH 4, the rate of hydrolysis is independent of pH. rsc.org At more alkaline pH values, the hydrolysis of the maleimide group can occur more rapidly. wikipedia.org For instance, at pH > 7.5, NEM can also react with primary amines, but hydrolysis remains a significant degradation pathway. wikipedia.org

In biological systems, the degradation of NEM to this compound can also be part of a detoxification process. For example, in microorganisms, NEM can first react with glutathione (B108866) (GSH) to form an adduct, which is then metabolized to this compound. nih.gov

The stability of NEM and its degradation to this compound is a crucial consideration in its applications. The hydrolysis of the maleimide ring is a key factor that can influence the effectiveness of NEM in conjugation reactions. researchgate.net The formation of this compound from NEM is a well-established degradation pathway, driven primarily by pH and temperature.

The following table summarizes the kinetic data for the hydrolysis of N-Ethylmaleimide (referred to as EMI in the study) to this compound at a specific pH.

| Temperature (°C) | kobs x 105 (s-1) at pH 8.00 |

|---|---|

| 10.0 | 1.10 |

| 20.0 | 2.51 |

| 30.0 | 5.50 |

| 40.0 | 11.2 |

| 50.0 | 22.1 |

Table 1: Observed pseudo-first-order rate constants (kobs) for the hydrolysis of N-Ethylmaleimide at pH 8.00 and various temperatures. Data sourced from a kinetic study on the hydrolysis of N-alkylmaleimides. rsc.org

The detection and quantification of this compound are often performed in the context of monitoring the degradation of N-ethylmaleimide (NEM). Various analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the most common. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for the structural identification of degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of organic acids, including this compound. Reversed-phase HPLC with a C18 column is a common approach. The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. UV detection is often employed, as the maleamic acid structure absorbs UV light. For instance, a method for the analysis of maleic acid, a related compound, uses a C18 column with a mobile phase of 0.1% phosphoric acid and methanol (98:2, v/v) and UV detection. acs.org Similar conditions could be adapted for the analysis of this compound.

The following table outlines representative parameters for an HPLC-UV method that could be used for the analysis of this compound, based on methods for similar organic acids.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 mm i.d. × 25 cm |

| Mobile Phase | 0.1% Phosphoric acid in water: Acetonitrile |

| Detection | UV at a suitable wavelength |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

Table 2: Representative HPLC-UV parameters for the analysis of this compound. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and selectivity for the detection and quantification of this compound, especially in complex biological matrices. rsc.org Electrospray ionization (ESI) is a common ionization technique for this type of analysis. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. rsc.org

A study on the microbial metabolites of NEM utilized liquid chromatography with ion trap mass spectrometry (LC-IT-MS) to identify and monitor the formation of this compound. nih.gov The analysis was performed using a C18 column with a gradient elution of acetonitrile and water containing 0.3% formic acid. nih.gov

The table below provides typical LC-MS parameters that could be applied for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1-0.3% Formic Acid |

| Ionization | Electrospray Ionization (ESI) |

| Detection | Ion Trap or Triple Quadrupole Mass Spectrometer |

| Scan Mode | Full Scan, SIM, or MRM |

Table 3: General LC-MS parameters for the analysis of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of molecules and can be used to identify this compound as a degradation product of NEM. nih.gov In a study of the degradation of NEM-thiol adducts, ¹H NMR was used to monitor the reaction and identify the resulting products. nih.gov The chemical shifts of the protons in this compound would be distinct from those of the intact NEM ring, allowing for its identification.

The following table lists the predicted ¹H NMR chemical shifts for maleic acid, a structurally similar compound, which can provide an estimation of the expected shifts for the vinyl protons in this compound.

| Proton | Predicted Chemical Shift (ppm) in D₂O |

|---|---|

| Vinyl H | 6.33 |

Table 4: Predicted ¹H NMR chemical shift for the vinyl protons of maleic acid in D₂O, which is structurally related to this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Catalytic Approaches

The primary synthesis of N-Ethylmaleamic acid involves the reaction of maleic anhydride (B1165640) with ethylamine (B1201723). Current research is focused on optimizing this process for higher yields and purity, particularly for industrial-scale production through the use of continuous flow reactors and automated systems.

Future explorations are directed towards developing more efficient and environmentally friendly synthetic methodologies. A key area of interest is the use of novel catalysts to facilitate the dehydrating imidization of N-substituted maleamic acids to N-substituted maleimides, a reaction that is both economically and technically significant. epo.org Research into acid catalysts with strong Brønsted acidity, such as inorganic protic acids (sulfuric acid, phosphoric acid) and organic protic acids (chloroacetic acid, p-toluenesulfonic acid), is ongoing. epo.org The development of catalytic systems that can operate under milder conditions, such as at room temperature, is a significant goal to improve the efficiency and sustainability of the synthesis. nih.gov Furthermore, methods utilizing zinc salts of maleamic acid, metallic zinc, or zinc compounds as catalysts are being investigated to achieve high selectivity and yield with simplified purification processes. epo.org

| Catalyst Type | Examples | Potential Advantages |

| Brønsted Acids | Sulfuric acid, Phosphoric acid, p-toluenesulfonic acid | Strong catalytic activity for dehydrating imidization. epo.org |

| Zinc-Based Catalysts | Zinc salts of maleamic acid, Metallic zinc | High selectivity and yield, simplified purification. epo.org |

| Novel Catalytic Systems | - | Potential for room temperature reactions, increased efficiency. nih.gov |

Advanced Computational Studies for Predictive Material Design

The integration of advanced computational modeling is set to revolutionize the design of materials derived from this compound. mit.edu Techniques like molecular dynamics and multiscale methods are being employed to predict material properties and optimize their performance for specific applications. mit.edu By simulating the behavior of this compound and its derivatives at a molecular level, researchers can gain insights into their structural and functional characteristics. cacrdelhi.com

Computational approaches, including Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of this compound. cacrdelhi.com This allows for the prediction of how the molecule will interact with other substances, aiding in the design of new polymers and functional materials with tailored properties. mit.eduusm.edu The use of artificial intelligence and machine learning algorithms can further enhance this process by analyzing large datasets to identify promising material compositions and architectures. mit.edu

Investigation of this compound in Underexplored Biological Systems

This compound has been identified as a metabolite in biological systems, particularly in the detoxification of N-ethylmaleimide (NEM). nih.govnih.gov In Escherichia coli, NEM reacts with glutathione (B108866), and the resulting adduct is hydrolyzed to the non-toxic this compound, allowing for the recycling of glutathione. nih.gov This detoxification pathway highlights the compound's interaction with cellular processes.

Recent metabolomics studies have detected this compound in human serum and have associated its presence with certain health conditions, such as myopia. nih.govnih.gov These findings suggest that this compound may have broader biological roles that are yet to be fully understood. Future research will likely focus on elucidating these roles by investigating its interactions within various biological systems and pathways. nih.gov Understanding its metabolic fate and potential effects on cellular functions could open up new avenues for its application in biomedicine.

Development of New Polymer Architectures and Functional Materials with Tailored Properties

The unique chemical structure of this compound, containing both an amide and a carboxylic acid group, makes it a valuable monomer for the synthesis of advanced polymers. nih.gov Its ability to introduce pH sensitivity into polymer networks is a key feature being exploited in the development of "smart" materials. nih.govsci-hub.se

A significant area of application is in the creation of dual-responsive hydrogels. For instance, semi-interpenetrating polymer network (semi-IPN) hydrogels based on temperature-sensitive N-isopropylacrylamide and pH-sensitive this compound have been synthesized. sci-hub.se These hydrogels exhibit sensitivity to both temperature and pH, making them promising candidates for controlled drug delivery systems. nih.govsci-hub.se The incorporation of this compound allows for a rapid drug release profile in specific environments, such as those simulating tumors. nih.govsci-hub.se

The development of complex polymer architectures, such as block copolymers and star polymers, is a major goal in polymer science. numberanalytics.comnumberanalytics.comuq.edu.au The use of this compound in these architectures can lead to materials with precisely controlled properties, suitable for a wide range of applications from coatings to biomedical devices. numberanalytics.comlookchem.com

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Semi-IPN Hydrogel | N-isopropylacrylamide, this compound, Sodium alginate | Temperature and pH sensitivity. sci-hub.se | Controlled drug delivery. nih.govsci-hub.se |

| Advanced Polymer Architectures | This compound and others | Tailored mechanical, thermal, and responsive properties. numberanalytics.comnumberanalytics.com | Coatings, biomedical devices. numberanalytics.comlookchem.com |

Q & A

Q. How is N-Ethylmaleamic acid synthesized, and what factors influence its stability?

this compound (NEMA) is synthesized via base hydrolysis of N-ethylmaleimide. The reaction rate is buffer-dependent: hydrolysis proceeds fastest in tris and bicarbonate buffers and slower in phosphate or MOPS buffers . Characterization typically involves nuclear magnetic resonance (NMR) to confirm the amide (-CONH-) and carboxylic (-COOH) functional groups, with additional validation via high-performance liquid chromatography (HPLC) to assess purity. Stability studies should account for pH sensitivity due to its dual functional groups, which influence reactivity in aqueous environments .

Q. What analytical methods are recommended for identifying NEMA in biological samples?

Metabolomics workflows combining principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are effective. For example, Ke et al. (2021) used these methods to identify NEMA as a potential biomarker in aqueous humor samples, alongside mass spectrometry (MS) for structural confirmation. Protocols should include internal standards (e.g., isotopically labeled analogs) to control for matrix effects and ensure reproducibility .

Q. How should researchers design experiments to study NEMA’s role in enzyme inhibition?

- Hypothesis : Define whether NEMA acts as a competitive/non-competitive inhibitor.

- Experimental setup : Use purified enzymes (e.g., cysteine proteases) and vary NEMA concentrations. Include controls with thiol-reducing agents (e.g., 2-mercaptoethanol) to test reversibility of alkylation .

- Data collection : Measure reaction kinetics (e.g., Vmax, Km) via spectrophotometry.

- Validation : Replicate assays in triplicate and use statistical models (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can NEMA’s pH-sensitive properties be leveraged in drug delivery systems?

NEMA’s carboxylic group enables pH-responsive behavior in hydrogels. In a study by [13], NEMA-modified hydrogels showed rapid drug release under acidic conditions (mimicking tumor microenvironments) without leakage at physiological pH. Methodological steps:

- Synthesis : Incorporate NEMA into polymer networks (e.g., polyethylene glycol-diacrylate/gelatin hybrids).

- Characterization : Use swelling ratio measurements and in vitro release assays across pH gradients.

- Validation : Test biocompatibility via cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. How to resolve contradictions in NEMA’s biomarker potential across metabolomic studies?

Discrepancies may arise from sample heterogeneity or analytical platforms. For instance, Ke et al. (2021) identified NEMA as a high-myopia biomarker, but other studies may not replicate this. Strategies:

- Multi-omics integration : Combine metabolomics with proteomics to validate pathway associations (e.g., glycolysis or selenoamino acid metabolism) .

- Cohort stratification : Subgroup analyses based on patient demographics or disease severity.

- Machine learning : Train models on larger datasets to distinguish false positives .

Q. What methodologies optimize NEMA’s hydrolysis kinetics for industrial-scale applications?

While avoiding commercial focuses, academic protocols can explore:

- Buffer optimization : Compare tris vs. phosphate buffers for reaction efficiency.

- Kinetic modeling : Use pseudo-first-order rate equations to predict hydrolysis progress.

- Scale-up challenges : Address mixing efficiency and temperature control in batch reactors .

Methodological Best Practices

Q. How to ensure reproducibility in NEMA-related experiments?

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Reagent details : Report buffer compositions, enzyme sources, and NEMA purity (e.g., ≥95% by HPLC) .

- Independent validation : Use open-source platforms like Chemotion ELN for transparent workflow sharing .

Q. What statistical approaches are suitable for analyzing NEMA’s dose-response effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.